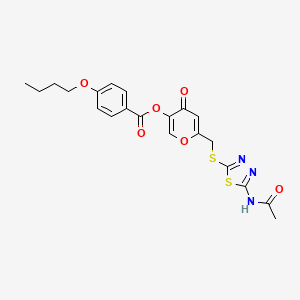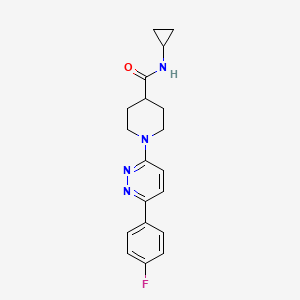
Terlipressin acetate anhydrous
Vue d'ensemble
Description
Terlipressin is a synthetic analogue of vasopressin, an endogenous neurohormone that acts as a vasoconstrictor . It is a prodrug of lypressin, or lysine vasopressin . Compared to endogenous vasopressin, terlipressin has a longer half-life and increased selectivity for the V1 receptor . It is used to treat bleeding caused by esophageal varices and to improve kidney function in adults with hepatorenal syndrome .
Synthesis Analysis
Terlipressin was synthesized by SPPS using Boc strategy . All analogs were prepared on MBHA resin by assembling the LVP sequence, adding single Gly residues, and splitting the resin where appropriate .Molecular Structure Analysis
Terlipressin is a 12-amino acid peptide with the chemical name N-[N-(N-glycylglycyl)glycyl]-8-L-lysinevasopressin .Chemical Reactions Analysis
A population pharmacokinetics (PK) analysis characterized the PK of terlipressin and its active metabolite, lysine-vasopressin (L-VP), in patients with hepatorenal syndrome (HRS), following intravenous administration of terlipressin 1 mg to 2 mg every 6 h . A two-compartment model with first-order elimination adequately described the PK of terlipressin .Applications De Recherche Scientifique
Treatment of Intraoperative Arterial Hypotension
Terlipressin has been proposed as a treatment for intraoperative arterial hypotension, particularly in patients who have received long-term treatment with renin-angiotensin system inhibitors. Studies have demonstrated its effectiveness in correcting arterial hypotension during general anesthesia, showing more rapid effectiveness in maintaining normal systolic arterial blood pressure compared to alternatives like norepinephrine (Boccara et al., 2003).
Management of Cirrhosis Complications
Terlipressin is effectively used in the treatment of cirrhosis complications such as bleeding esophageal varices and hepatorenal syndrome (HRS). It works by increasing mean arterial pressure and reducing portal flow and pressure, improving glomerular filtration and sodium excretion in patients with ascites. It is considered a first-line treatment for bleeding esophageal varices when available, and the combination with albumin can reverse type 1 HRS in a significant percentage of cases (Krag et al., 2008).
Impact on Systemic and Regional Hemodynamics
Research has compared the effects of terlipressin and norepinephrine on systemic hemodynamic parameters and regional perfusion, such as gastric mucosal perfusion. Terlipressin has shown efficacy in treating hypotension in patients with long-term renin-angiotensin system inhibitors, but its impact on gastric mucosal perfusion and potential risk of iatrogenic oxygen supply dependency should be considered (Morelli et al., 2005).
Pharmacological Properties and Clinical Relevance
The pharmacology of terlipressin highlights its potential as a therapeutic agent in various shock states and gastrointestinal hemorrhage. Its role in conditions like cardiac arrest, septic, and catecholamine-resistant shock, and esophageal variceal hemorrhage has been explored, with studies indicating improved survival rates in certain scenarios (Kam et al., 2004).
Terlipressin in Different Scenarios of Hypotension
Terlipressin has been used successfully in various scenarios of refractory hypotension, including in newborns and infants with septic shock. Its ability to dramatically increase mean arterial pressure and improve outcomes in difficult cases of hypotension has been documented, demonstrating its versatility and effectiveness in critical care settings (Filippi et al., 2011).
Mécanisme D'action
Safety and Hazards
Terlipressin may cause serious or fatal respiratory failure . It is also a moderate to severe irritant to the skin and eyes . Patients with advanced acute-on-chronic liver disease or advanced kidney failure should avoid terlipressin . During and after treatment, patients should be monitored for signs and symptoms of respiratory failure and infection .
Orientations Futures
New measures have been recommended to reduce the risk of respiratory failure and sepsis when using terlipressin-containing medicines in people with type 1 hepatorenal syndrome . These include adding a warning to the product information and considering giving terlipressin-containing medicines as a continuous infusion into the vein as an alternative to giving it by bolus injection .
Propriétés
IUPAC Name |
acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74N16O15S2.2C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;2*1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);2*1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-,38-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFVFDPQEHRNTC-LWCZBKQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H82N16O19S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914453-96-6, 1884420-36-3 | |
| Record name | Terlipressin acetate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914453966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terlipressin diacetate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1884420363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2860438.png)
![N-(2,4-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2860441.png)



![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B2860447.png)

![2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2860450.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methoxybenzamide](/img/structure/B2860451.png)


![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2860455.png)
![Tert-butyl N-[2-(1-benzhydryl-3-hydroxyazetidin-3-yl)ethyl]carbamate](/img/structure/B2860457.png)